molecular formula C36H58N2O3 B1661931 4,4'-Didodecyloxyazoxybenzene CAS No. 2312-14-3

4,4'-Didodecyloxyazoxybenzene

Cat. No.: B1661931
CAS No.: 2312-14-3
M. Wt: 566.9 g/mol
InChI Key: RFLXFGRPXYHTKL-UHFFFAOYSA-N
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Description

4,4’-Didodecyloxyazoxybenzene is a chemical compound with the molecular formula C36H58N2O3 and a molecular weight of 566.86 g/mol . It is known for its unique structural properties, which include two dodecyloxy groups attached to an azoxybenzene core. This compound is often used in various scientific research applications due to its distinctive chemical characteristics.

Preparation Methods

The synthesis of 4,4’-Didodecyloxyazoxybenzene typically involves the reaction of dodecyloxybenzene with nitrosobenzene under specific conditions. The reaction is carried out in the presence of a catalyst, usually a strong acid or base, to facilitate the formation of the azoxy linkage . Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

4,4’-Didodecyloxyazoxybenzene undergoes several types of chemical reactions, including:

Scientific Research Applications

4,4’-Didodecyloxyazoxybenzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-Didodecyloxyazoxybenzene involves its interaction with specific molecular targets, such as proteins or nucleic acids. The compound can modulate the activity of these targets by binding to them and altering their conformation or function. This interaction can affect various cellular pathways, leading to changes in cell behavior or function .

Comparison with Similar Compounds

4,4’-Didodecyloxyazoxybenzene can be compared with other azoxybenzene derivatives, such as:

These comparisons highlight the unique properties of 4,4’-Didodecyloxyazoxybenzene, particularly its long alkyl chains, which contribute to its distinct chemical and physical characteristics.

Properties

IUPAC Name

(4-dodecoxyphenyl)-(4-dodecoxyphenyl)imino-oxidoazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H58N2O3/c1-3-5-7-9-11-13-15-17-19-21-31-40-35-27-23-33(24-28-35)37-38(39)34-25-29-36(30-26-34)41-32-22-20-18-16-14-12-10-8-6-4-2/h23-30H,3-22,31-32H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFLXFGRPXYHTKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)OCCCCCCCCCCCC)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H58N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70467464
Record name 4,4'-Didodecyloxyazoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70467464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

566.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2312-14-3
Record name 4,4'-Didodecyloxyazoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70467464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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